molecular formula C19H18BrN3O3 B4949479 3-bromo-N'-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3-bromo-N'-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B4949479
M. Wt: 416.3 g/mol
InChI Key: BWAKFSZCSVOLCK-UHFFFAOYSA-N
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Description

3-bromo-N’-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a dimethylphenyl group, and a pyrrolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 3-bromobenzohydrazide with 1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-bromo-N’-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 3-bromo-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide
  • 3-bromo-N-(3,5-dimethylphenyl)benzamide

Uniqueness

3-bromo-N’-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific structural features, such as the presence of both a bromine atom and a pyrrolidinyl ring. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-bromo-N'-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3/c1-11-6-7-16(12(2)8-11)23-17(24)10-15(19(23)26)21-22-18(25)13-4-3-5-14(20)9-13/h3-9,15,21H,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAKFSZCSVOLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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